molecular formula C13H11NO4 B3003913 10-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one CAS No. 1255779-49-7

10-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one

Cat. No.: B3003913
CAS No.: 1255779-49-7
M. Wt: 245.234
InChI Key: MRUROZNFQGNOFD-UHFFFAOYSA-N
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Description

10-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, starting from a quinoline derivative, the introduction of a methoxy group and subsequent cyclization with a dioxepin precursor can yield the target compound. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

10-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents, leading to a diverse array of derivatives.

Scientific Research Applications

10-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one has several scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: It may exhibit biological activities, making it a candidate for studies in pharmacology and toxicology.

    Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound may be explored for its efficacy in treating various diseases.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 10-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

  • 2-methylquinoline
  • 4-hydroxyquinoline
  • 6-chloroquinoline

Uniqueness

What sets 10-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one apart is its unique dioxepin ring fused to the quinoline core. This structural feature may impart distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

10-methoxy-2,3-dihydro-[1,4]dioxepino[6,5-c]quinolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-16-8-2-3-11-9(6-8)12-10(7-14-11)13(15)18-5-4-17-12/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUROZNFQGNOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C(=CN=C2C=C1)C(=O)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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